3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid (IUPAC name) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₂H₂₃NO₅ and a molecular weight of 261.32 g/mol . Its stereochemistry is defined as (2S,3S), which is critical for its biological and synthetic applications, particularly in peptide synthesis and medicinal chemistry. The compound features a hydroxyl group at position 2, a Boc-protected amine at position 3, and a branched methyl group at position 5, contributing to its unique physicochemical properties . It is commercially available with a purity of ≥97% (Thermo Scientific Chemicals) and is classified for research use only (RUO) .
Properties
IUPAC Name |
2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCWTDKDFJARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152373 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77119-88-1 | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77119-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of Hydroxy Acid Derivatives
Method:
The core approach involves amidation of 2-hydroxy-5-methylhexanoic acid derivatives with Boc-protected amino groups. This is often facilitated by coupling reagents such as Dicyclohexylcarbodiimide (DCC) , N,N'-Diisopropylcarbodiimide (DIC) , or PyBOP in the presence of bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine .
Hydroxy acid + Boc-protected amino component —(coupling reagents)—> Boc-protected amino hydroxy acid
| Reagents | Conditions | Yield | Melting Point |
|---|---|---|---|
| Hydroxy acid + Boc amino component | DCC, DMF, 0°C to room temp | ~70-85% | 62-65°C |
Protection of Amino Group with Boc Group
Method:
Protection of amino groups is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP . This step is crucial to prevent undesired side reactions during coupling.
Amino acid or amino alcohol + Boc2O + base —(solvent, room temperature)—> N-Boc amino acid or amino alcohol
| Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Boc2O + amino compound | Dioxane/THF | Room temp | 80-95% | Efficient protection |
Esterification and Hydroxyl Functionalization
Method:
Esterification of the carboxylic acid with alcohols or direct hydroxylation of precursors is performed via:
- Fischer esterification using acid catalysts (e.g., sulfuric acid).
- Oxidation or hydroxylation of methyl groups at the 5-position through radical or electrophilic methods, often under controlled conditions to prevent over-oxidation.
Carboxylic acid + Alcohol —(H2SO4, reflux)—> Ester
Data:
| Reagents | Conditions | Yield | Melting Point |
|---|---|---|---|
| Carboxylic acid + Alcohol | Reflux, acid catalyst | 60-80% | N/A |
Coupling of Boc-protected Amino Acid with Hydroxy Acid
Method:
Activation of the carboxyl group with coupling reagents like PyBOP or HATU , followed by nucleophilic attack by the amino group, yields the protected amino hydroxy acid.
Hydroxy acid + Boc-amino acid + PyBOP + DIPEA —(DMF, 40°C)—> Coupled product
| Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Hydroxy acid + Boc amino acid | DMF | 40°C | 75-85% | Efficient coupling |
Deprotection and Final Purification
Method:
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by purification via HPLC or column chromatography .
Protected compound + TFA/DCM (1:1) —(room temp)—> Deprotected amino acid
Data:
| Reagents | Conditions | Purification | Yield | Melting Point |
|---|---|---|---|---|
| TFA in DCM | Room temp, overnight | HPLC | 80-90% | N/A |
Representative Data Tables
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Boc protection | Boc2O + Et3N | Dioxane | Room temp | 85% | Efficient protection |
| Amide coupling | Boc-amino acid + hydroxy acid + PyBOP | DMF | 40°C | 80% | High yield coupling |
| Deprotection | TFA + DCM | Room temp | Overnight | 85% | Complete Boc removal |
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Deprotection Agents: TFA, HCl
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a hydroxyl compound
Substitution: Formation of the free amine
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected amino acids. Below is a detailed comparison with analogs, focusing on structural variations, physicochemical properties, and applications.
Table 1: Key Structural and Functional Differences
Key Findings:
Functional Group Positioning: The (2S,3S) configuration distinguishes the target compound from positional isomers like 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid (Boc group at position 5 instead of 3), altering solubility and steric interactions in peptide chains . The absence of a hydroxyl group in (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid reduces hydrogen-bonding capacity, impacting its role in chiral recognition .
Aromatic vs. Aliphatic Backbones: 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid () incorporates an aromatic ring, enhancing rigidity and UV absorption properties compared to the aliphatic hexanoic acid backbone of the target compound. This aromatic analog has a lower molecular weight (253.25 g/mol) and a higher melting point (150–151°C) .
Substituent Effects: The 4-trifluoromethylphenyl substituent in PharmaBlock’s pentenoic acid derivative () introduces significant hydrophobicity and electron-withdrawing effects, making it suitable for targeting fluorophilic binding pockets in drug design .
This specificity is crucial for enantioselective synthesis .
Purity and Availability: The target compound is available at ≥97% purity (Thermo Scientific), whereas analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid are typically sold at 95% purity (Kanto Reagents) .
Research and Industrial Relevance
- Peptide Synthesis: The hydroxyl group in the target compound enhances its utility as a constrained building block for β-hydroxy-α-amino acids, which are prevalent in natural products like paclitaxel analogs .
- Drug Discovery : Fluorinated analogs (e.g., trifluoromethylphenyl derivatives) are prioritized in medicinal chemistry for improved metabolic stability and binding affinity .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid, also known as Boc-amino acid, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural properties make it a candidate for various biological applications, particularly in drug development and synthetic biology.
- Chemical Name : this compound
- CAS Number : 73397-27-0
- Molecular Formula : C₁₂H₂₃N₁O₅
- Molecular Weight : 259.34 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It exhibits various pharmacological properties, including:
- Antioxidant Activity : Studies have shown that derivatives of amino acids can exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Certain amino acid derivatives have been reported to possess antimicrobial activity against a range of pathogens.
- Role in Protein Synthesis : As an amino acid derivative, it plays a role in peptide synthesis, influencing protein structure and function.
Antioxidant Activity
Research indicates that Boc-amino acids can scavenge free radicals, thereby reducing oxidative stress. A study demonstrated that the compound exhibited significant DPPH radical scavenging activity, indicating its potential as an antioxidant agent .
Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of Boc-amino acid derivatives against various bacterial strains. The results showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Role in Drug Development
Boc-amino acids are frequently utilized in the synthesis of peptide-based drugs. They serve as protective groups for amino acids during peptide synthesis, allowing for the construction of complex peptide structures with improved stability and bioavailability .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various Boc-amino acids, including this compound. The findings revealed a correlation between the structural features of the Boc group and the antioxidant activity, with this compound showing promising results in reducing lipid peroxidation in cellular models .
Case Study 2: Antimicrobial Testing
In a clinical trial assessing new antimicrobial agents, derivatives of Boc-amino acids were tested against multi-drug resistant strains. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 259.34 g/mol |
| CAS Number | 73397-27-0 |
| Antioxidant Activity (DPPH) | IC50 = 25 µM |
| Antimicrobial Activity (E. coli) | MIC = 32 µg/mL |
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves coupling the tert-butoxycarbonyl (Boc)-protected amino group to the hydroxylated hexanoic acid backbone. Key steps include:
- Coupling Agents : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates, as demonstrated in peptide synthesis protocols .
- Protection/Deprotection : The Boc group is stable under acidic conditions but cleaved with TFA (trifluoroacetic acid), ensuring selective deprotection without disrupting the hydroxyl or methyl groups .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., hydroxy and methyl group positions) and Boc protection integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) paired with mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹ for the Boc group) .
Advanced: How to design experiments to resolve enantiomeric excess in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Evans oxazaborolidines) during hydroxyl group formation to control stereochemistry at C2 and C5 .
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to quantify enantiomeric ratios .
- Theoretical Modeling : Apply density functional theory (DFT) to predict transition-state energies and optimize reaction conditions for higher enantioselectivity .
Advanced: How to address contradictions in reaction yield data under varying conditions?
Methodological Answer:
- Factorial Design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using a 2^k factorial approach to identify interactions affecting yield .
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to detect intermediate formation or side reactions (e.g., Boc group hydrolysis) .
- Statistical Validation : Apply ANOVA to distinguish significant variables and optimize conditions (e.g., higher yields at 0–5°C in dichloromethane vs. DMF) .
Advanced: What strategies assess this compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Target Selection : Screen against serine hydrolases (e.g., lipases) due to structural similarity to hydroxy acid inhibitors .
- Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) to quantify inhibition kinetics (IC50) in pH 7.4 buffers .
- SAR Analysis : Compare activity of structural analogs (e.g., methyl vs. ethyl substitutions) to identify critical pharmacophores .
Advanced: How to evaluate stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1M HCl (simulating gastric pH) and 0.1M NaOH at 40°C for 24h. Monitor degradation via HPLC to identify labile groups (e.g., Boc cleavage in acidic conditions) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >150°C) under nitrogen atmosphere .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and track purity changes to establish shelf-life .
Advanced: What computational tools model interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., hydrolases). Focus on hydrogen bonding with hydroxyl and carbonyl groups .
- MD Simulations : Run GROMACS for 100ns to assess stability of ligand-protein complexes in aqueous environments .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on inhibition data from analogs to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
